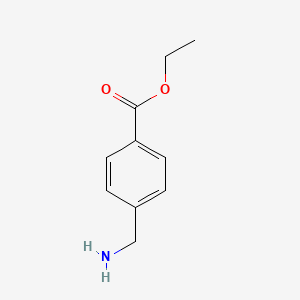
3',5'-Difluor-acetophenon
Übersicht
Beschreibung
It is a chemical compound with the molecular formula C8H6F2O and a molecular weight of 156.13 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, and a carbonyl group attached to the 1 position.
Wissenschaftliche Forschungsanwendungen
3’,5’-Difluoroacetophenone has several applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of various other compounds , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It’s known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions with other substances to form new compounds.
Action Environment
It’s known that this compound should be handled in a well-ventilated area , suggesting that certain environmental conditions may affect its stability or reactivity.
Biochemische Analyse
Biochemical Properties
3’,5’-Difluoroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of fluorinated compounds, which are important in medicinal chemistry . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
3’,5’-Difluoroacetophenone has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, 3’,5’-Difluoroacetophenone can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3’,5’-Difluoroacetophenone involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways . For example, 3’,5’-Difluoroacetophenone can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various compounds . This inhibition can result in the accumulation of substrates and the alteration of metabolic pathways. Additionally, 3’,5’-Difluoroacetophenone can modulate gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Difluoroacetophenone can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 3’,5’-Difluoroacetophenone can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3’,5’-Difluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including liver toxicity and alterations in metabolic pathways . These effects are often dose-dependent and can vary based on the species and experimental conditions .
Metabolic Pathways
3’,5’-Difluoroacetophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can be metabolized to form various metabolites, which can further interact with other biomolecules and affect metabolic flux . These interactions can lead to changes in metabolite levels and alterations in biochemical pathways .
Transport and Distribution
Within cells and tissues, 3’,5’-Difluoroacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of 3’,5’-Difluoroacetophenone can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3’,5’-Difluoroacetophenone can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism . These interactions can affect the compound’s activity and its overall impact on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’,5’-Difluoroacetophenone can be synthesized through various methods. One common method involves the reaction of 3,5-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) followed by hydrolysis . Another method includes the Friedel-Crafts acylation of 3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 3’,5’-Difluoroacetophenone typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3’,5’-Difluoroacetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: 3,5-Difluorobenzoic acid.
Reduction: 3,5-Difluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoroacetophenone: Similar structure but with fluorine atoms at the 3 and 4 positions.
4-Fluoroacetophenone: Contains a single fluorine atom at the 4 position.
2,2,2-Trifluoroacetophenone: Contains three fluorine atoms at the 2 position.
Uniqueness: 3’,5’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The 3 and 5 positions provide a distinct electronic environment that can affect the compound’s interaction with enzymes and receptors, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJLDNSPGPBDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333793 | |
| Record name | 3',5'-Difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123577-99-1 | |
| Record name | 3',5'-Difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-Difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)









![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)

